1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone
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Overview
Description
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone is an organic compound with a complex structure characterized by multiple phenyl groups and a methoxymethyl substituent
Preparation Methods
The synthesis of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone typically involves the reaction of tributyl (methoxymethyl)stannane with 4’-bromoacetophenone . This reaction proceeds under specific conditions to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone can be compared with similar compounds such as:
1-[4-(4-Methoxyphenoxy)phenyl]ethanone: Similar structure but with a methoxyphenoxy group instead of methoxymethyl.
1-[4-(Phenylmethoxy)phenyl]ethanone: Contains a phenylmethoxy group, differing in the substituent attached to the phenyl ring.
Biological Activity
1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone, also known as a methoxymethyl derivative of phenyl ethanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its complex aromatic structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including antibacterial, anticancer, and anti-inflammatory properties based on diverse research findings.
- Molecular Formula : C16H18O2
- Molecular Weight : 258.31 g/mol
- CAS Registry Number : 22072-50-0
- SMILES Notation : COCC1=CC=C(C=C1)C(C)=O
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various phenyl derivatives, including those similar to this compound. The compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antibacterial Activity Data
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | S. aureus | 32 µg/mL |
Similar Methoxy Derivative | E. coli | 64 µg/mL |
Research indicates that modifications in the methoxy group can enhance antibacterial efficacy, with certain structural elements being critical for activity .
Anticancer Properties
The anticancer potential of this compound has been explored in various cell lines. For instance, studies show that it can induce apoptosis in breast cancer cells (MCF-7) through mechanisms involving cell cycle arrest and increased lactate dehydrogenase (LDH) enzyme activity.
Case Study: MCF-7 Cell Line
- Concentration Tested : 100 µM
- Effect : Significant reduction in cell viability after 48 hours.
- Mechanism : Induction of apoptosis and cell cycle arrest at the S phase.
The results suggest that compounds with similar structural motifs may serve as promising candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds like this compound have shown potential in modulating inflammatory pathways. In vitro studies demonstrate that this compound can inhibit the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity
Compound | Cytokine Inhibition | IC50 Value |
---|---|---|
This compound | TNF-α | 25 µM |
Aspirin (Control) | TNF-α | 30 µM |
These findings suggest that the compound may provide therapeutic benefits in conditions characterized by chronic inflammation .
Properties
CAS No. |
143355-52-6 |
---|---|
Molecular Formula |
C22H20O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-[4-[4-[4-(methoxymethyl)phenyl]phenyl]phenyl]ethanone |
InChI |
InChI=1S/C22H20O2/c1-16(23)18-7-9-20(10-8-18)22-13-11-21(12-14-22)19-5-3-17(4-6-19)15-24-2/h3-14H,15H2,1-2H3 |
InChI Key |
HQPYSNAVOZPCIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)COC |
Origin of Product |
United States |
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